5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

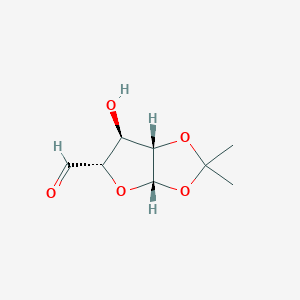

(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCFFAQYBYYGI-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose: A Keystone Intermediate in Modern Drug Discovery

Introduction: The Unassuming Power of a Protected Sugar Aldehyde

In the intricate world of medicinal chemistry and drug development, the journey from a simple molecule to a life-saving therapeutic is often paved with versatile, yet underexplored, chemical intermediates. 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (CAS 867266-31-7) is a prime example of such a pivotal building block. At its core, it is a derivative of the naturally occurring pentose, L-arabinose, strategically modified to enhance its utility in complex organic synthesis. The presence of the isopropylidene group serves as a protective shield for the 1- and 2-hydroxyl functions, preventing their unwanted participation in subsequent reactions and imparting favorable solubility in organic solvents. The aldehyde functionality at the C-5 position, however, is the key to its synthetic prowess, offering a reactive handle for a myriad of carbon-carbon bond-forming reactions. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and characterization to its critical role as a precursor in the development of novel therapeutics, particularly in the realm of nucleoside analogues.

Molecular Structure and Conformational Insights

The structure of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose features a five-membered furanose ring, the conformation of which is crucial to its reactivity. The arabinofuranose ring is known for its conformational flexibility, typically existing in an equilibrium between various envelope and twist forms.[1][2] Computational studies on related arabinofuranosides suggest that the ring can adopt both northern (N) and southern (S) hemisphere conformations on the pseudorotational wheel.[1] The bulky isopropylidene group fused to the C1 and C2 positions significantly influences this conformational preference, locking the ring into a more defined geometry. This conformational rigidity can be advantageous in stereoselective synthesis, as it can dictate the facial selectivity of approaching reagents to the aldehyde group.

Synthesis and Purification: A Practical Approach

The preparation of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is most commonly achieved through the selective oxidation of the primary alcohol at the C-5 position of its precursor, 1,2-O-isopropylidene-β-D-arabinofuranose. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid or unwanted side reactions. Two highly effective and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild reaction conditions and high chemoselectivity.[3][4]

Step-by-Step Methodology:

-

Preparation of Starting Material: Begin with high-purity 1,2-O-isopropylidene-β-D-arabinofuranose. Ensure the starting material is thoroughly dried to prevent quenching of the DMP reagent.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting arabinofuranose derivative in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (usually within 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.

Caption: Synthesis of the target aldehyde via DMP oxidation.

Alternative Protocol: Swern Oxidation

The Swern oxidation offers another mild and efficient route, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6]

Step-by-Step Methodology:

-

Activation of DMSO: In a three-necked, flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath). To this, add oxalyl chloride dropwise, followed by the slow addition of anhydrous DMSO.

-

Addition of Alcohol: After stirring for a short period, add a solution of 1,2-O-isopropylidene-β-D-arabinofuranose in dichloromethane dropwise, maintaining the temperature at -78 °C.

-

Addition of Base: Following the addition of the alcohol, add triethylamine (a hindered organic base) to the reaction mixture and allow it to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and proceed with a similar extraction and purification procedure as described for the DMP oxidation.

Caption: Workflow for the Swern oxidation protocol.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Features for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose |

| ¹H NMR | - A characteristic singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.0 ppm).- Doublets and multiplets corresponding to the furanose ring protons (H-1 to H-4) in the region of δ 4.0-6.0 ppm.- Two distinct singlets for the diastereotopic methyl protons of the isopropylidene group (δ 1.3-1.6 ppm). |

| ¹³C NMR | - A resonance for the aldehydic carbon (C=O) in the highly deshielded region (δ 195-205 ppm).- Signals for the furanose ring carbons, including the anomeric carbon (C-1) around δ 105 ppm.- A signal for the quaternary carbon of the isopropylidene group around δ 112 ppm.- Resonances for the two methyl carbons of the isopropylidene group. |

| IR Spectroscopy | - A strong C=O stretching absorption band characteristic of an aldehyde around 1720-1740 cm⁻¹.- C-H stretching absorption of the aldehyde proton around 2720 and 2820 cm⁻¹.- Characteristic absorptions for the C-O bonds of the furanose ring and the isopropylidene group. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular formula C₈H₁₂O₅. |

Reactivity and Synthetic Utility in Drug Discovery

The aldehyde functionality of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose makes it a versatile precursor for a wide range of transformations, particularly those that extend the carbon chain and introduce new functionalities. This is of paramount importance in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[9][10][11]

Chain Extension via Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of various substituents.[12][13][14] This is particularly useful for synthesizing C-5' modified nucleoside analogues.

Caption: General scheme of the Wittig reaction with the target aldehyde.

Formation of β-Nitro Alcohols via Henry Reaction

The Henry (nitroaldol) reaction involves the addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol.[15][16] This product is a valuable intermediate that can be further transformed into amino sugars or other nitrogen-containing derivatives, which are key components of many bioactive molecules.

Caption: Henry reaction for the synthesis of β-nitro alcohols.

Gateway to Novel Nucleoside Analogues

The primary application of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose in drug discovery lies in its role as a precursor to nucleoside analogues with modifications at the 5'-position. These modifications can significantly impact the biological activity, metabolic stability, and selectivity of the resulting nucleosides. For instance, the aldehyde can be used to introduce fluorine atoms or other functional groups that can modulate the pharmacokinetic properties of the drug candidate. The synthesis of antiviral agents like those active against Herpes Simplex Virus (HSV) often involves arabinofuranosyl nucleosides.[17][18] The ability to readily modify the C-5' position of the sugar moiety using our title compound opens up avenues for the creation of new libraries of potential drug candidates.

Conclusion: A Versatile Tool for Future Therapies

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, while not a therapeutic agent itself, represents a critical juncture in the synthetic pathways leading to potentially life-saving drugs. Its strategic combination of a protected furanose ring and a reactive aldehyde functionality provides medicinal chemists with a powerful tool for molecular innovation. The reliable synthetic routes to this intermediate, coupled with its versatile reactivity, ensure its continued importance in the quest for novel antiviral, anticancer, and other therapeutic agents. As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered molecules will only grow, further solidifying the role of such keystone intermediates in the future of drug discovery.

References

- Computational Studies of the Arabinofuranose Ring: Conformational Preferences of Fully Relaxed Methyl α-d-arabinofuranoside. The Journal of Physical Chemistry A.

-

Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings. PubMed.

- Theoretical Investigations on the Conformation of the beta-D-Arabinofuranoside Ring.

-

Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science.

- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc

- Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides.

-

Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PubMed.

- Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PMC.

-

5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils. Some structure-activity relationships. PubMed.

- Synthesis of nucleosides. Wikipedia.

- Dess–Martin oxid

- The Henry Reaction. Chemistry Guide.

- Dess–Martin periodinane. Wikipedia.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC.

- Systematic Synthesis and Antiviral Evaluation of α-L-Arabinofuranosyl and 2′-Deoxy-α-L-Erythro-Pento-Furanosyl Nucleosides of the Five Naturally Occurring Nucleic Acid Bases. Semantic Scholar.

- Henry reaction. Wikipedia.

- Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. MDPI.

- Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2. NIH.

- Dess–Martin periodinane (DMP)

- Dess-Martin Oxid

- Dess-Martin Oxid

- Henry Reaction. SynArchive.

- Henry Reaction. Organic Chemistry Portal.

- Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzym

- (PDF) HENRY REACTION (Mini-review).

- A Solvent Free Wittig Reaction. University of Missouri-St. Louis.

- Wittig reaction. Wikipedia.

- Wittig Reaction. Organic Chemistry Portal.

- Swern oxid

- Swern Oxid

- Wittig Reaction. Chemistry LibreTexts.

- The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine.

- Swern Oxid

- Swern Oxid

- Swern Oxid

- (PDF) Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives.

- Enzymatic reactions towards aldehydes: An overview. PMC.

- Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar.

- 1,2-O-isopropylidene-β-L-arabinofuranose|51885-64-4. LookChem.

- Oxidation of aldehydes using Tollens' reagent (video). Khan Academy.

- Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Bradford Scholars.

- Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. PMC.

- Synthesis of aldehydes by cleavage of alkenes. Organic Chemistry Portal.

- (PDF) 1,2-O-Isopropylidene-β-d-lyxo-furanose.

- Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity. Reaction Chemistry & Engineering.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chemistry-reaction.com [chemistry-reaction.com]

- 16. Henry reaction - Wikipedia [en.wikipedia.org]

- 17. Nucleosides. 123. Synthesis of antiviral nucleosides: 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone Aldehyde: A Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose for Advanced Synthesis

This guide provides an in-depth exploration of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, a pivotal chiral building block in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural intricacies, synthesis, and reactivity, offering a robust framework for its application in the creation of complex molecular architectures.

Introduction: The Significance of a Protected Arabinofuranose Aldehyde

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, with the chemical formula C₈H₁₂O₅, is a derivative of the naturally occurring pentose sugar, D-arabinose.[1] Its structure is characterized by a furanose ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.[2] The strategic placement of an isopropylidene group across the C1 and C2 hydroxyls provides crucial protection, locking the anomeric center in the β-configuration and imparting stability and solubility in organic solvents. This targeted protection leaves the C3 and C5 hydroxyl groups amenable to further chemical modification. The defining feature of this molecule is the aldehyde functionality at the C5 position, which serves as a versatile handle for a myriad of chemical transformations.

The furanose scaffold is a cornerstone of numerous biologically active molecules, most notably nucleosides, the fundamental components of DNA and RNA. Consequently, synthetic analogues of arabinofuranose are of profound interest in the development of antiviral and anticancer therapeutics.[3][4][5][6] The aldehyde at C5 of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a gateway to chain extension, the introduction of nitrogenous bases, and the construction of complex heterocyclic systems, making it an invaluable intermediate in medicinal chemistry.

Structural Elucidation: Spectroscopic Signature

While a specific, publicly available, complete set of spectroscopic data for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is not readily found in the searched literature, its structure can be confidently predicted based on the well-documented spectra of analogous protected furanosides. The following is a predictive analysis of the key spectroscopic features expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose are detailed below. These predictions are based on data from similar structures, such as 2,3-O-isopropylidene-β-D-ribofuranosides.[4]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

| 1 | ~5.8 | ~105 | d, J ≈ 4 Hz |

| 2 | ~4.6 | ~85 | d, J ≈ 4 Hz |

| 3 | ~4.4 | ~75 | dd, J ≈ 4, 6 Hz |

| 4 | ~4.2 | ~88 | ddd, J ≈ 6, 2, 1 Hz |

| 5 | ~9.7 | ~200 | d, J ≈ 1 Hz |

| Isopropylidene CH₃ | ~1.5, ~1.3 | ~26, ~24 | s |

| Isopropylidene C | ~112 |

Causality behind Predicted Shifts:

-

Anomeric Proton (H1): The downfield shift of H1 is characteristic of its position attached to two oxygen atoms. The small coupling constant to H2 is indicative of a cis relationship, consistent with the β-anomeric configuration.

-

Aldehyde Proton (H5): The proton on the aldehyde carbon is expected to appear at a significantly downfield chemical shift (around 9.7 ppm) and will likely show a small coupling to H4.

-

Isopropylidene Group: The two methyl groups of the isopropylidene protector are diastereotopic and are therefore expected to appear as two distinct singlets in the ¹H NMR spectrum. The quaternary carbon of this group will have a characteristic signal in the ¹³C NMR spectrum around 112 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is predicted to exhibit the following key absorption bands:

-

~2990-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1730 cm⁻¹: A strong C=O stretching vibration characteristic of the aldehyde functionality.

-

~1380 and 1370 cm⁻¹: Characteristic doublet for the isopropylidene group.

-

~1160-1050 cm⁻¹: C-O stretching vibrations of the furanose ring and acetal.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the exact mass of C₈H₁₂O₅. Fragmentation patterns would likely involve the loss of the isopropylidene group or cleavage adjacent to the aldehyde.

Synthesis: The Path to the Aldehyde

The most logical and widely employed synthetic route to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose involves the selective oxidation of the primary alcohol at the C5 position of the readily available precursor, 1,2-O-isopropylidene-β-D-arabinofuranose.

Starting Material: 1,2-O-isopropylidene-β-D-arabinofuranose

This precursor is typically synthesized from D-arabinose by treatment with acetone in the presence of an acid catalyst.

Oxidation of the Primary Alcohol: The Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, making it ideal for sensitive substrates like protected carbohydrates.[7][8][9] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (TEA).

Experimental Protocol: Swern Oxidation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 1,2-O-isopropylidene-β-D-arabinofuranose (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

-

Basification: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The activated DMSO species, the chlorosulfonium salt, is unstable at higher temperatures.[7] Maintaining a low temperature is crucial to prevent side reactions and decomposition.

-

Anhydrous Conditions: The reagents used in the Swern oxidation are sensitive to moisture. Anhydrous solvents and a nitrogen atmosphere are essential for optimal results.

-

Triethylamine as a Hindered Base: A non-nucleophilic, hindered base is required to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide without competing in nucleophilic attack.[8]

Diagram of the Swern Oxidation Workflow:

Caption: Workflow for the synthesis of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose via Swern oxidation.

Reactivity and Applications in Drug Development

The aldehyde functionality of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is the focal point of its synthetic utility. It readily undergoes a variety of nucleophilic addition and related reactions, providing access to a diverse range of complex molecules.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.[10][11] This includes organometallic reagents (Grignard, organolithium), cyanide, and enolates, leading to the formation of secondary alcohols with the creation of a new stereocenter. The stereochemical outcome of these additions can often be controlled by the existing chirality of the furanose ring.

The Wittig Reaction and Related Olefinations

The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, allowing for carbon chain extension with precise control over the location of the double bond.[7][8][12][13] This is particularly useful for the synthesis of unsaturated sugar derivatives and C-nucleoside analogues.

Diagram of Key Reactions of the Aldehyde:

Caption: Key synthetic transformations of the aldehyde group in 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.

Reductive Amination

The aldehyde can be converted into a primary or secondary amine through reductive amination. This involves the formation of an imine intermediate upon reaction with an amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride. This pathway is crucial for the synthesis of amino sugars and modified nucleosides where the sugar moiety is linked to a nitrogenous base via a carbon-nitrogen bond.

Application in Nucleoside Analogue Synthesis

A primary application of arabinofuranose derivatives is in the synthesis of nucleoside analogues with therapeutic potential.[3][14] While the direct coupling of a nucleobase to the anomeric carbon is the most common strategy, the aldehyde at C5 of the title compound allows for the synthesis of C5-modified nucleosides. These modifications can enhance the biological activity, metabolic stability, or pharmacokinetic properties of the parent nucleoside. For instance, the aldehyde can be used to introduce fluorescent probes, linkers for conjugation to other molecules, or groups that interact with specific biological targets.

Conclusion

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose stands as a versatile and valuable chiral synthon in organic chemistry. Its well-defined stereochemistry, imparted by the furanose ring and the isopropylidene protecting group, combined with the reactive aldehyde at C5, provides a powerful platform for the synthesis of a wide array of complex and biologically relevant molecules. The synthetic and reaction pathways outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to harness the potential of this keystone aldehyde in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

References

-

A Chemo-Enzymatic Synthesis of b-D-Arabinofuranosyl Purine Nucleosides. ResearchGate. (2025, August 10). [Link]

-

A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. PubMed. [Link]

- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives.

-

Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Open Exploration Publishing. (2025, May 29). [Link]

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps. (2023, October 16). [Link]

-

5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose. PubChem. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. (2025, January 19). [Link]

-

19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. (2021, March 31). [Link]

-

Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. MDPI. (2024, November 13). [Link]

-

Furanose – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. thno.org [thno.org]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. re.public.polimi.it [re.public.polimi.it]

1,2-O-isopropylidene-beta-D-arabinofuranose-5-aldehyde properties

Technical Monograph: 1,2-O-Isopropylidene- -D-arabinofuranose-5-aldehyde

Strategic Utilization of a Labile Chiral Synthon in Nucleoside & Iminosugar Synthesis

Executive Summary

1,2-O-Isopropylidene-

Unlike its stable alcohol precursor, Ara-5-CHO is chemically labile. It exists in a delicate equilibrium with its hydrate (gem-diol) and is prone to

Part 1: Structural & Physicochemical Profile

The Equilibrium Challenge The defining characteristic of Ara-5-CHO is the electrophilicity of the C5 aldehyde. The furanose ring oxygen exerts an electron-withdrawing inductive effect, making the carbonyl carbon highly susceptible to nucleophilic attack, including by water.

-

Aldehyde Form (Reactive): Required for Wittig, Grignard, and reductive amination reactions.

-

Hydrate Form (Stable): Forms rapidly in the presence of trace moisture. While often viewed as a nuisance, the hydrate can be a stable storage form if the aldehyde is not needed immediately.

-

Dimerization: Upon standing, the aldehyde can form hemiacetal dimers, complicating NMR analysis and stoichiometry calculations.

Data Summary Table

| Property | Specification / Note |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Physical State | Colorless to pale yellow syrup (often used crude). |

| Solubility | Soluble in DCM, THF, EtOAc. Decomposes/Hydrates in water.[1] |

| Stability | Unstable at RT. Store at -20°C under Argon. Prone to C4-epimerization (forming the lyxo isomer) in base. |

| Precursor | 1,2-O-isopropylidene- |

Part 2: Synthesis & Optimization

The conversion of the C5-primary alcohol to the aldehyde is the critical step. While many oxidants exist, three dominate the landscape: Swern , Parikh-Doering , and IBX .

Decision Matrix: Selecting the Oxidation Route

Figure 1: Strategic selection of oxidation methods based on scale and constraints.

Primary Protocol: Modified Swern Oxidation

Rationale: The Swern oxidation provides the most reliable conversion with minimal over-oxidation to the carboxylic acid. The low temperature prevents

Reagents:

-

Oxalyl Chloride (1.5 eq)

-

DMSO (2.4 eq)[2]

-

Triethylamine (TEA) (5.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Starting Material: 1,2-O-isopropylidene-

-D-arabinofuranose (1.0 eq)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.4 eq) dropwise via syringe. Caution: Gas evolution (CO/CO2).[2] Stir for 15 minutes at -78°C.

-

Substrate Addition: Dissolve the starting alcohol (1.0 eq) in a minimum volume of DCM. Add this solution dropwise to the activated DMSO mixture over 10–15 minutes. Ensure the internal temperature does not rise above -60°C.

-

Reaction: Stir at -78°C for 45–60 minutes.

-

Quench: Add TEA (5.0 eq) dropwise. The mixture will turn cloudy (ammonium salts).

-

Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Dilute with DCM, wash with cold saturated

, then brine. Dry over-

Expert Tip: Do not column purify unless absolutely necessary. Silica gel is slightly acidic and can degrade the acetonide or hydrate the aldehyde. Use crude for the next step.

-

Part 3: Reactivity & Applications

Ara-5-CHO is a "divergent node." The following diagram illustrates its utility in generating diverse chemical architectures.

Figure 2: Synthetic divergence from the Ara-5-CHO core.

Key Application: Wittig Olefination (Chain Extension)

This is the most common application, used to synthesize C-glycosides or higher sugars (e.g., KDO precursors).

-

Challenge: Epimerization at C4 during the reaction due to the basicity of the ylide.

-

Solution: Use "stabilized" ylides (e.g., (triphenylphosphoranylidene)acetate) which are less basic. If using non-stabilized ylides, generate them at low temperature using LiHMDS rather than n-BuLi to control basicity.

Key Application: Reductive Amination

Used to convert the sugar into pyrrolidine or piperidine iminosugars (potent viral inhibitors).

-

Protocol Insight: Pre-form the imine using

or

Part 4: Expert Troubleshooting (E-E-A-T)

1. The "Disappearing" Aldehyde (Hydration)

-

Symptom:[1] NMR shows no aldehyde proton (~9.6 ppm) but mass spec shows M+18.

-

Cause: You have the gem-diol hydrate.

-

Fix: Azeotropic distillation with toluene can revert the hydrate to the aldehyde. Alternatively, perform the subsequent reaction (e.g., Wittig) directly on the hydrate; the equilibrium will shift as the aldehyde is consumed.

2. Racemization at C4

-

Symptom:[1] Product is a mixture of arabino and lyxo diastereomers.

-

Cause: The

-proton at C4 is acidic due to the adjacent aldehyde and ring oxygen. Basic workups (strong NaOH) or basic reagents promote enolization. -

Fix: Keep workups buffered (pH 6-7). Use mild bases (Pyridine, TEA) rather than inorganic hydroxides.

3. Acetonide Migration

-

Symptom:[1] Loss of the 1,2-protection.

-

Cause: Acidic hydrolysis during silica chromatography.

-

Fix: Add 1% Triethylamine to the eluent during purification of the alcohol precursor. Avoid purifying the aldehyde; react it crude.

References

-

Swern Oxid

- Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

-

Parikh-Doering Oxidation for Carbohydr

-

Parikh, J. R., & Doering, W. V. E. (1967).[3] "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505-5507.

-

-

Synthesis and Reactivity of Arabinofuranose Deriv

-

Morgenlie, S. (1977). "Oxidation of carbohydrate derivatives with silver carbonate on celite." Acta Chemica Scandinavica B, 31, 63-70. (Foundational work on furanose oxidation).[4]

-

-

Application in Nucleoside Synthesis (BenchChem Protocol)

-

Wittig Reactions on Sugar Aldehydes

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3] Chemical Reviews, 89(4), 863-927.

-

Beta-D-arabinofuranose 5-aldehyde chiral building block

The following technical guide is structured to serve as a definitive reference for the synthesis, handling, and application of 1,2-O-isopropylidene-

A Technical Guide to Synthesis, Stability, and Nucleoside Application

Executive Summary

The

This guide details the "make-vs-buy" decision logic, optimized oxidation protocols (Swern vs. DMP), and the critical handling requirements to prevent hydration and epimerization.

Part 1: Structural Significance & The "Hidden" Instability

The core utility of this building block lies in its furanose ring constraint . By locking the C1 and C2 hydroxyls with an isopropylidene (acetonide) group, the molecule is forced into a rigid bicyclic system. This protects the anomeric center and directs incoming nucleophiles to the Re or Si face of the C5-aldehyde with high diastereoselectivity.

The Instability Paradox

While chemically versatile, the 5-aldehyde is notoriously unstable in its free form.

-

Hydration: The aldehyde rapidly forms a gem-diol (hydrate) in the presence of trace moisture, complicating NMR analysis and stoichiometry.

-

Epimerization: The C4 proton is alpha to the carbonyl. Basic conditions (common in Wittig reactions) can cause enolization, leading to epimerization at C4 and loss of stereochemical integrity [1].

-

Dimerization: Concentrated solutions often form hemiacetal dimers.

Expert Insight: Never store the isolated aldehyde. The "Gold Standard" workflow is oxidation

Part 2: Synthetic Routes & Optimization

Two primary routes exist to access this scaffold. The choice depends on the starting material availability and scale.

Route A: The Oxidative Cleavage (From Glucose)

-

Starting Material: Diacetone-D-glucose (inexpensive).

-

Mechanism: Oxidative cleavage of the C5–C6 bond.

-

Pros: Cheap starting material; avoids direct handling of D-arabinose (which favors pyranose forms).

-

Cons: Requires periodate cleavage; generates formaldehyde byproduct.

Route B: Direct Oxidation (From Arabinose Derivative)

-

Starting Material: 1,2-O-isopropylidene-

-D-arabinofuranose.[1] -

Mechanism: Oxidation of the primary C5-alcohol.

-

Pros: Atom economical; direct access.[2]

-

Cons: The precursor must be synthesized carefully to ensure furanose form.

Comparative Analysis of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO/BAIB |

| Reagents | (COCl)₂, DMSO, Et₃N | DMP, DCM | TEMPO, PhI(OAc)₂ |

| Conditions | -78°C (Cryogenic) | Room Temperature | 0°C to RT |

| Scale Suitability | High (>100g) | Low to Medium (<50g) | Medium |

| Workup | Aqueous extraction (smelly) | Basic quench (Na₂S₂O₃) | Filtration/Extraction |

| Risk Profile | Epimerization risk if Et₃N added too fast. | Explosion risk (DMP is shock sensitive). | Over-oxidation to acid. |

| Recommendation | Best for Scale-up | Best for Research/Purity | Green Alternative |

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways for synthesizing and utilizing the 5-aldehyde.

Caption: Synthetic workflow for generating and utilizing the labile arabinofuranose 5-aldehyde intermediate.

Part 4: Experimental Protocols

Protocol 1: Dess-Martin Oxidation (Recommended for Research Scale)

This method is preferred for <10g batches due to mild conditions that minimize C4-epimerization [2].

Reagents:

-

1,2-O-Isopropylidene-

-D-arabinofuranose (1.0 equiv) -

Dess-Martin Periodinane (1.2 equiv)[3]

-

Dichloromethane (DCM), anhydrous (10 mL/g substrate)

-

Saturated NaHCO₃ / Na₂S₂O₃ (1:1 mixture)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the arabinofuranose substrate and dissolve in anhydrous DCM.

-

Addition: Add DMP solid in one portion at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the lower-running alcohol spot. The aldehyde spot may streak or be faint due to hydration on silica.

-

Quench (Critical): Dilute with Et₂O. Pour into a vigorously stirring mixture of sat. NaHCO₃ and sat.[3] Na₂S₂O₃.[3] Stir for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Workup: Separate layers. Wash organic phase with brine, dry over MgSO₄, and concentrate in vacuo at <30°C .

-

Storage: Do not store. Proceed immediately to the next step.

Protocol 2: Wittig Olefination (Synthesis of C-Nucleoside Precursors)

This protocol describes the chain extension, a common step in synthesizing antiviral C-nucleosides [3][4].

Reagents:

-

Crude Arabinose 5-aldehyde (freshly prepared)

-

(Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)

-

THF (anhydrous)

Procedure:

-

Dissolution: Dissolve the crude aldehyde in anhydrous THF.

-

Coupling: Add the stabilized ylide (1.2 equiv) at 0°C. Note: Stabilized ylides are preferred over "salt + base" methods to prevent basic degradation of the aldehyde.

-

Reaction: Stir at RT for 4–12 hours.

-

Purification: Concentrate and purify via flash chromatography immediately. The resulting

-unsaturated ester is stable and can be stored.

Part 5: Applications in Drug Discovery

1. C-Nucleoside Synthesis

The 5-aldehyde is the primary gateway to C-nucleosides (where the nucleobase is attached via a C-C bond rather than a C-N bond). C-nucleosides are resistant to enzymatic hydrolysis (nucleoside phosphorylases), extending their half-life in vivo [5].

-

Mechanism:[4][5][6][7][8][9] The aldehyde reacts with aryl-lithium or Grignard reagents (derived from the pseudo-nucleobase) followed by cyclization.

2. Higher-Carbon Sugars (KDO Synthesis)

The 8-carbon sugar KDO (3-deoxy-D-manno-oct-2-ulosonic acid) is a key component of Gram-negative bacterial lipopolysaccharides.

-

Workflow: Arabinose 5-aldehyde + C3-phosphonate (Horner-Wadsworth-Emmons)

C8 skeleton

References

-

BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. Link

-

Common Organic Chemistry. (2024).[8] Dess-Martin Periodinane (DMP) Oxidation Protocols. Link

-

University of Groningen. (2022). Synthesis of 5-azido-arabinose and Kdo precursors via Wittig reaction. Link

-

Organic Chemistry Portal. (2024). The Wittig Reaction: Mechanism and Stereoselectivity. Link

-

MDPI. (2024).[8] Biosynthesis of Arabinoside and Nucleoside Analogs. Link

Sources

- 1. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5 | CID 13564157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. biorxiv.org [biorxiv.org]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Solubility of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose in organic solvents

Technical Guide: Solubility & Stability Profile of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose

Executive Summary

This guide details the solubility, stability, and handling protocols for 5-Aldo-1,2-O-isopropylidene-

Key Takeaway: While 5-Aldo-IPAF exhibits excellent solubility in chlorinated and polar aprotic solvents (DCM, THF), its aldehyde functionality renders it unstable in protic solvents (Water, Methanol) due to equilibrium shifts toward hydrates and hemiacetals.

Part 1: Molecular Architecture & Solvent Interaction

To understand the solubility profile, we must analyze the competing functional groups within the molecule:

-

The Lipophilic Domain: The 1,2-O-isopropylidene (acetonide) protecting group introduces significant lipophilicity and planar rigidity to the furanose ring. This moiety drives solubility in non-polar to moderately polar organic solvents.

-

The Polar Domain: The furanose ring oxygen and the C5-aldehyde carbonyl possess dipole moments that require solvents with moderate dielectric constants for effective solvation.

-

The Reactive Center: The C5-aldehyde is an electrophile. In the presence of nucleophilic solvents (water, alcohols), it undergoes reversible addition reactions, altering the apparent solubility and chemical identity of the solute.

Solubility Mechanism

-

Primary Solvation: Van der Waals forces (acetonide) and Dipole-Dipole interactions (aldehyde/ether).

-

Incompatibility: Highly non-polar solvents (e.g., pure Hexane) fail to overcome the crystal lattice energy derived from the polar furanose core.

Part 2: Empirical Solubility Matrix

The following data categorizes solvents based on thermodynamic solubility (capacity to dissolve) and kinetic stability (suitability for storage/reaction).

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Suitability |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for extraction, reaction media (Wittig), and short-term storage. |

| Chlorinated | Chloroform ( | Excellent | Low* | Good, but avoid acid-stabilized chloroform to prevent acetonide hydrolysis. |

| Esters | Ethyl Acetate (EtOAc) | Good | Low | Excellent for workup and purification. |

| Ethers | THF / Diethyl Ether | Good | Low | Suitable for reactions requiring anhydrous conditions. |

| Alcohols | Methanol / Ethanol | High (Apparent) | High | Avoid. Forms hemiacetals rapidly. NMR signals will shift/broaden. |

| Polar Aprotic | DMSO / DMF | High | Moderate | Hard to remove. Use only if reaction chemistry demands it. |

| Alkanes | Hexane / Pentane | Poor | Low | Used as an antisolvent for precipitation or in chromatography blends. |

| Aqueous | Water | Moderate | High | Avoid. Forms gem-diol (hydrate). Acetonide is acid-labile in aqueous media. |

Critical Note: "Solubility" in alcohols is a misnomer. The compound dissolves because it chemically reacts to form a hemiacetal. See Section 3 for the mechanistic pathway.

Part 3: Stability-Driven Solvent Selection

The primary failure mode in handling 5-Aldo-IPAF is not insolubility, but reactive degradation . The aldehyde group is susceptible to nucleophilic attack by the solvent itself.

The Methanol Trap

Researchers often attempt to take NMRs in

The Hydration Equilibrium

In the presence of water, the C5-aldehyde exists in equilibrium with the gem-diol. While reversible, this complicates stoichiometry in subsequent oxidation or homologation reactions.

Visualization: Reactivity & Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the chemical fate of the aldehyde group.

Figure 1: Solvent selection logic based on chemical stability outcomes.

Part 4: Experimental Protocols

Protocol A: Purification via Flash Chromatography

Since 5-Aldo-IPAF is sensitive to silica gel (which is slightly acidic and can degrade the aldehyde), rapid purification is required.

-

Stationary Phase: Silica Gel 60 (230-400 mesh). Neutralized with 1% Triethylamine (optional but recommended).

-

Solvent System:

-

Mobile Phase A: Hexanes (Non-polar)

-

Mobile Phase B: Ethyl Acetate (Polar)

-

Gradient: 0%

40% B over 20 minutes.

-

-

Procedure:

-

Dissolve crude residue in minimal DCM (not MeOH).

-

Load onto the column.

-

Elute rapidly. The aldehyde typically elutes between 20-30% EtOAc depending on column loading.

-

TLC Visualization: Anisaldehyde stain (Blue/Grey spot) or KMnO4 (Yellow spot on purple background - indicates oxidation of aldehyde).

-

Protocol B: Gravimetric Solubility Testing

Use this protocol to determine precise solubility limits for crystallization optimization.

-

Weigh 10 mg of 5-Aldo-IPAF into a 2 mL HPLC vial.

-

Add Solvent X in 50

L aliquots at 25°C. -

Vortex for 30 seconds after each addition.

-

Visual Check:

-

Clear Solution: Soluble.

-

Turbid/Particulates: Insoluble.

-

-

Calculation:

-

Validation: If using alcohols, perform NMR immediately to check for hemiacetal peaks (typically a new doublet around 4.5-5.0 ppm).

Part 5: References

-

Synthesis & Oxidation Context:

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Link

-

Note: This establishes the standard Swern oxidation protocol used to generate 5-Aldo-IPAF from its parent alcohol in DCM.

-

-

Aldehyde-Solvent Interactions:

-

Le Huerou, Y. (2016). Optimization of Solvents for Carbohydrate Synthesis. In Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press. Link

-

Note: General reference for carbohydrate solubility and protecting group stability.

-

-

Specific Derivative Characterization:

-

Secrist, J. A., & Wu, S. R. (1979). 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose. A useful intermediate for the synthesis of chain-extended sugars. The Journal of Organic Chemistry, 44(9), 1434–1438. Link

-

Note: Describes the synthesis and handling of the xylo-congener, which shares identical solubility/stability properties with the arabino-isomer.

-

Stability and Synthesis of Protected Acyclic Arabinose Aldehydes

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The utilization of protected arabinose aldehydes—specifically the acyclic 2,3,4,5-tetra-O-protected-D-arabinose derivatives—is a critical yet volatile checkpoint in carbohydrate chemistry. These intermediates serve as essential electrophiles for Wittig/Horner-Wadsworth-Emmons chain extensions and nucleophilic additions in the synthesis of C-nucleosides and complex polyols.

However, these aldehydes present a "Stability Paradox." While the protected hydroxyls (benzyl, silyl, or acetonide) prevent hemiacetal cyclization, they expose the reactive carbonyl to rapid degradation pathways. This guide delineates the mechanistic causes of instability—primarily C2-epimerization and hydration —and provides a validated, self-consistent protocol for their generation and immediate utilization using Dess-Martin Periodinane (DMP), superior to the traditional Swern oxidation for this specific substrate class.

The Stability Paradox: Mechanistic Insights

The core challenge with acyclic sugar aldehydes is their configurational instability at the

Degradation Pathways

-

C2-Epimerization (Racemization): Under even mildly basic conditions (e.g., triethylamine in Swern workups), the C2 proton is removed, forming an enolate intermediate. Reprotonation often occurs from the less sterically hindered face, converting the D-arabino configuration (C2-OH left/down) to the D-ribo configuration (C2-OH right/up).

-

Hydration: In the presence of trace water, the electron-deficient aldehyde rapidly forms a gem-diol. While reversible, this complicates NMR analysis and stoichiometry in subsequent coupling reactions.

-

-Elimination: If the protecting group at C3 is an ester (e.g., Benzoyl, Acetyl), the basic conditions required for many olefination reactions can trigger

Visualization of Instability

The following diagram illustrates the equilibrium and degradation risks associated with the acyclic aldehyde.

Figure 1: The precarious equilibrium of acyclic arabinose aldehydes. Note the irreversible drift toward the C2-epimer under basic conditions.

Protecting Group Strategy

The choice of protecting group dictates the stability window of the aldehyde.

| Protecting Group | Stability Profile | Electronic Effect | Recommended Use |

| Benzyl (Bn) | High | Electron-donating. Stabilizes the cation but does not hinder C2-deprotonation significantly. | Robust synthesis requiring acid/base tolerance. |

| Acetonide (Ip) | Moderate | Rigidifies the backbone. The 2,3-acetonide locks the conformation, slightly reducing epimerization risk by steric strain. | When 3,4-cis diol protection is needed. |

| Silyl (TBDMS/TIPS) | High | Steric bulk shields the skeleton. Expensive and acid-sensitive. | Late-stage synthesis where mild deprotection is vital. |

| Benzoyl (Bz) | Low | Electron-withdrawing. Increases acidity of C2-H; high risk of | Avoid for acyclic aldehyde isolation. |

Validated Protocol: Dess-Martin Oxidation

While Swern oxidation is a standard for alcohols, the requirement for triethylamine (a base) during the quench phase poses a severe risk of epimerization for arabinose aldehydes. Dess-Martin Periodinane (DMP) is the superior choice due to its buffered, non-basic mechanism [1].

Experimental Workflow

Objective: Synthesis of 2,3,4,5-tetra-O-benzyl-D-arabinose (acyclic aldehyde) from 2,3,4,5-tetra-O-benzyl-D-arabinitol.

Reagents:

-

Substrate: 2,3,4,5-Tetra-O-benzyl-D-arabinitol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

-

Buffer: Sodium Bicarbonate (NaHCO₃) (5.0 equiv) — Critical for neutralizing acetic acid byproduct.

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Sat. Na₂S₂O₃ / Sat.[2] NaHCO₃ (1:1)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the arabinitol substrate in anhydrous DCM (0.1 M concentration).

-

Buffering: Add solid NaHCO₃ (5 equiv) directly to the solution. Why: DMP releases acetic acid upon reaction. The solid base neutralizes this in situ without creating a soluble basic environment that triggers epimerization.

-

Oxidation: Cool the mixture to 0°C. Add DMP (1.2 equiv) in one portion. Allow to warm to room temperature and stir for 1–2 hours.

-

Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). The aldehyde will appear as a spot slightly less polar than the alcohol. Note: Do not stain with basic permanganate; use Anisaldehyde or Ceric Ammonium Molybdate (CAM).

-

Workup (Rapid):

-

Dilute with Et₂O (precipitates periodinane byproducts).

-

Pour into a 1:1 mixture of Sat. Na₂S₂O₃ and Sat.[2] NaHCO₃ at 0°C. Stir vigorously for 15 minutes until the organic layer is clear.

-

Separate layers.[2] Wash organic phase with water (1x) and brine (1x).

-

Dry over MgSO₄ (avoid basic K₂CO₃). Filter and concentrate in vacuo at <30°C .

-

-

Storage: The resulting oil is the crude aldehyde.[2] Do not purify by silica gel chromatography if possible, as silica is slightly acidic/basic and promotes hydration/degradation. Use immediately.

Synthesis Pathway Diagram

Figure 2: Optimized DMP oxidation workflow for acid/base sensitive sugar aldehydes.

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| NMR shows doublets at 9.6 ppm | Epimerization (D-arabino + D-ribo mixture). | Reaction was too basic or workup was too slow. Ensure NaHCO₃ is solid, not aqueous, during reaction. |

| NMR shows broad peak at 5-6 ppm | Hydrate formation (gem-diol). | Solvent contained water.[2][3][4] Dry DCM over CaH₂. Azeotrope crude product with toluene. |

| Low Yield / Streaking on TLC | Acid-catalyzed decomposition or polymerization. | DMP quality is poor (hydrolyzed). Recrystallize DMP or use fresh reagent. |

Validation Check: A pure acyclic arabinose aldehyde should show a sharp doublet (or singlet depending on C2 stereochemistry coupling) around 9.6–9.8 ppm in ¹H NMR (CDCl₃). If the peak is split into two distinct aldehyde signals (e.g., 9.65 and 9.70), epimerization has occurred.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Meyer, S. D., & Schreiber, S. L. (1994).[5] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. Link

-

Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP).[1][2][6] Retrieved from [Link]

-

Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.[1][2][5][6][7] Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Technical Handling Guide: 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose

Document Control:

-

Subject: Handling, Synthesis, and Safety Profile of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose

-

CAS Registry: 867266-31-7 (Aldehyde form) / 51885-64-4 (Alcohol precursor)

-

Primary Application: Chiral pool intermediate for nucleoside analogues and glycomimetics.

Part 1: Molecular Identity & Strategic Value

As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for unstable chiral intermediates like 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose , standard safety documentation is often insufficient. This molecule is not a shelf-stable commodity; it is a reactive transient usually generated in situ or used immediately upon isolation.

This guide bridges the gap between a generic SDS and a practical lab manual. It treats the molecule not just as a chemical hazard, but as a process hazard derived from its synthesis and inherent instability.

Structural Characteristics

The molecule features two critical functionalities that dictate its handling:[1][2][3]

-

C5-Aldehyde: Highly reactive, prone to hydration (forming gem-diols) and polymerization. It is the electrophilic handle for chain extension (e.g., Wittig, Grignard).

-

1,2-O-Isopropylidene Acetal: An acid-labile protecting group. Exposure to acidic moisture (pH < 4) will deprotect the anomeric center, leading to ring opening and degradation.

Physical Properties (Empirical)

| Property | Data / Observation |

| Appearance | Colorless to pale yellow viscous oil (often hygroscopic). |

| Solubility | Soluble in DCM, CHCl3, THF, EtOAc. Decomposes in aqueous acid. |

| Stability | Unstable at RT. Stored at -20°C under Argon. Prone to hydrate formation in air. |

| Molecular Weight | 188.18 g/mol |

Part 2: Synthesis & Process Safety (The "Hidden" Hazard)

Because this aldehyde is rarely bought, it is almost always synthesized via the oxidation of 1,2-O-isopropylidene-β-D-arabinofuranose . The industry standard is the Swern Oxidation . This process introduces hazards significantly greater than the target molecule itself.

The Swern Protocol (Safety-Critical Workflow)

Causality: We use Swern (DMSO/Oxalyl Chloride) over Chromium (PCC/PDC) to avoid heavy metal contamination in pharma intermediates, but this trades toxicity for volatile hazard management.

Hazards:

-

Oxalyl Chloride: Fatal if inhaled. Reacts violently with water.

-

Carbon Monoxide (CO): Silent killer evolved during the activation step.

-

Dimethyl Sulfide (DMS): Extreme stench; olfactory fatigue occurs quickly.

Step-by-Step Protocol

-

Activation (-78°C): In a flame-dried flask under N2, add oxalyl chloride (1.5 eq) to dry DCM. Add DMSO (2.4 eq) dropwise.[4]

-

Critical: Temp must stay < -60°C to prevent explosive decomposition of the intermediate.

-

Safety: Gas evolution (CO/CO2) occurs here.[4] Ensure fume hood sash is low.

-

-

Addition: Add 1,2-O-isopropylidene-β-D-arabinofuranose (1.0 eq) in DCM slowly. Stir for 15-30 min.

-

Termination: Add Triethylamine (TEA, 5.0 eq) to quench.

-

Observation: The solution will turn thick/white (TEA-HCl salts).

-

-

Workup: Warm to 0°C. Quench with saturated NH4Cl.

-

Note: Avoid strong acids which cleave the acetal.

-

Visualization: Synthesis & Hazard Logic

The following diagram illustrates the workflow and the specific hazard control points (HCP) for this synthesis.

Caption: Figure 1. Swern Oxidation Workflow highlighting the critical CO evolution and temperature control points.

Part 3: Proxy Safety Data Sheet (SDS)

Since a specific regulatory SDS is often unavailable, the following is a Prudent Practices Proxy derived from Structure-Activity Relationships (SAR) and functional group reactivity.

Hazard Identification (GHS Classification)

Based on aldehyde reactivity and organic solvent residues.

-

Signal Word: WARNING

-

Hazard Statements:

Handling & Storage[7]

-

Engineering Controls: Process only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended during synthesis due to DMSO permeability), safety goggles, lab coat.

-

Storage Conditions:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen (essential to prevent oxidation to carboxylic acid).

-

Container: Tightly sealed glass vial; parafilm over cap.

-

Emergency Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. (Aldehydes can cause bronchospasm).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Spill: Absorb with inert material (vermiculite). Do not use acidic absorbents (exothermic decomposition).

Part 4: Reactivity & Utility Logic

Understanding how this molecule reacts is crucial for safety. It is a "divergent intermediate."

Reactivity Pathways

-

Hydration (The Storage Killer): In the presence of water, the C5-aldehyde forms a gem-diol. This is reversible but complicates NMR analysis and stoichiometry.

-

Beta-Elimination: Under strong basic conditions (e.g., NaH), the alpha-proton (C4) is acidic enough to trigger elimination, destroying the chiral center.

-

Protocol Tip: Use mild bases (Carbonates, DBU) or kinetic bases (LiHMDS at -78°C) for downstream reactions.

-

Visualization: Reactivity Tree

This diagram maps the safe downstream applications versus degradation risks.

Caption: Figure 2. Functional reactivity map distinguishing productive synthesis pathways (Green) from degradation risks (Red).

References

-

PubChem. (2025). Compound Summary: 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose.[6][][8] National Library of Medicine. Retrieved from [Link]

-

Mancuso, A. J., & Swern, D. (1981).[9] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Foundational protocol for the oxidation method).

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism and Protocol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5 | CID 13564157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose for Advanced Research and Drug Development

This guide provides an in-depth technical overview of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, a crucial chiral building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, chemical properties, synthesis, and critical applications of this versatile aldehyde, with a focus on empowering informed decisions in complex synthetic workflows.

Introduction: The Strategic Importance of a Protected Arabinofuranose Aldehyde

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (CAS No. 867266-31-7) is a specialized carbohydrate derivative. Its structure features a D-arabinofuranose core where the C1 and C2 hydroxyl groups are protected as an isopropylidene acetal, and the C5 primary alcohol is oxidized to an aldehyde. This unique combination of a reactive aldehyde function and a stereochemically defined, protected furanose ring makes it a highly valuable intermediate for the synthesis of complex molecules, particularly nucleoside analogues with therapeutic potential.

The isopropylidene group offers steric hindrance and stability under various reaction conditions, allowing for selective modifications at other positions of the sugar ring.[1] The aldehyde at the C5 position serves as a key handle for chain extension and the introduction of diverse functionalities, crucial for the development of novel antiviral and anticancer agents.

Commercial Sourcing and Specifications

Identifying reliable commercial suppliers is the foundational step for any research or development program. Below is a comparative table of known suppliers for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Specification | Available Quantities |

| BOC Sciences | 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | 867266-31-7 | C₈H₁₂O₅ | 188.18 | High Purity (Ideal for research) | Custom |

| Shanghai Huicheng Biotech | 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | 867266-31-7 | C₈H₁₂O₅ | 188.18 | Not specified | 5mg |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₅ | [][3] |

| Molecular Weight | 188.18 g/mol | [][3] |

| Appearance | Typically a solid or syrup | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. For long-term storage, refrigeration is recommended. | [4][5] |

Safety and Handling:

Synthesis and Chemical Logic

The synthesis of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose typically starts from the readily available D-arabinose. The synthetic strategy hinges on two key transformations: protection of the cis-diol at C1 and C2, followed by the selective oxidation of the primary alcohol at C5.

Isopropylidene Protection of D-Arabinose

The initial step involves the protection of the 1,2-diol of D-arabinose using acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid. This reaction is regioselective for the cis-diol, leading to the formation of 1,2-O-isopropylidene-β-D-arabinofuranose. This protection strategy is fundamental as it masks the more reactive hydroxyl groups, allowing for selective chemistry at the C5 position.

Caption: Isopropylidene protection of D-arabinose.

Selective Oxidation to the Aldehyde

The subsequent and critical step is the selective oxidation of the primary alcohol at the C5 position of the protected arabinofuranose to the corresponding aldehyde. Several modern oxidation methods can be employed to achieve this transformation with high efficiency and minimal side reactions. Common reagents include Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Caption: Selective oxidation to the target aldehyde.

Applications in Drug Discovery and Development

The primary utility of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose in drug development lies in its role as a precursor to modified nucleosides. The aldehyde functionality is a versatile electrophile for carbon-carbon bond formation, enabling the synthesis of C5'-substituted nucleoside analogues.

Chain Extension via Wittig Reaction

A prominent application of this aldehyde is in the Wittig reaction, where it reacts with a phosphonium ylide to form an alkene.[6][7][8] This reaction is a powerful tool for extending the carbon chain at the C5' position, allowing for the introduction of various substituents that can modulate the biological activity of the resulting nucleoside. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions.[6]

Caption: Wittig reaction for C5' chain extension.

Synthesis of Antiviral and Anticancer Nucleoside Analogues

Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy. By altering the sugar moiety, medicinal chemists can design compounds that are selectively activated by viral or cancer-specific enzymes or that act as chain terminators during DNA or RNA synthesis. The C5'-position of the sugar is a frequent target for modification to enhance therapeutic efficacy and overcome resistance mechanisms. While direct examples citing 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose are not abundant in readily available literature, the synthetic utility of similar protected sugar aldehydes is well-established in the synthesis of a wide array of nucleoside analogues.

Conclusion

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features provide a versatile platform for the synthesis of complex, stereochemically defined molecules, particularly modified nucleosides. A comprehensive understanding of its sourcing, properties, synthesis, and applications, as outlined in this guide, is crucial for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics.

References

-

Shanghai Huicheng Biotech. (n.d.). 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Swern oxidation of 1,2-O-isopropylidene-beta-D-arabinofuranose protocol

Application Note: High-Fidelity Swern Oxidation of 1,2-O-Isopropylidene- -D-arabinofuranose Derivatives

Part 1: Strategic Overview & Mechanistic Logic

The Synthetic Imperative

The oxidation of 1,2-O-isopropylidene-

-

3-Ulose Derivatives: Key intermediates for stereoinversion at C3 (synthesizing ribose or xylose analogs) or creating branched-chain sugars (e.g., C3-alkylated nucleosides).

-

5-Aldo Derivatives: Precursors for chain elongation at C5.

Critical Constraint: The 1,2-O-isopropylidene (acetonide) protecting group is acid-sensitive . While Swern oxidation is generally mild, the generation of HCl equivalents during the formation of the chlorosulfonium intermediate poses a risk of deprotection or anomerization if not strictly buffered.

Why Swern? (vs. PCC, Jones, DMP)

-

Swern (DMSO/Oxalyl Chloride): The Gold Standard. It avoids heavy metals (Cr) and, unlike Jones reagent, does not expose the substrate to strong aqueous acid. It is superior to Dess-Martin Periodinane (DMP) for cost-efficiency on scale, though DMP is a viable alternative if odor control is paramount.

-

Regiocontrol: Swern oxidation is non-selective for primary vs. secondary alcohols in a diol system. Therefore, selective protection of the non-target hydroxyl group (C5 or C3) is a prerequisite for high-yield synthesis.

This protocol focuses on the most common application: The oxidation of 5-O-protected-1,2-O-isopropylidene-

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Start Material (SM) | Substrate | 1.0 | 5-O-Benzyl (Bn), TBDMS, or Trityl protected |

| Oxalyl Chloride | Activator | 1.5 - 2.0 | Freshly distilled or high-purity bottle |

| DMSO | Oxidant | 3.0 - 4.0 | Anhydrous; must be in excess of (COCl)₂ |

| Triethylamine (TEA) | Base | 5.0 - 6.0 | Must be anhydrous; DIPEA is an alternative |

| Dichloromethane (DCM) | Solvent | [0.1 M] | Anhydrous (distilled over CaH₂ or alumina dried) |

Equipment:

-

Flame-dried 3-neck round bottom flask (RBF).

-

Nitrogen/Argon atmosphere manifold.

-

Low-temperature thermometer (internal monitoring is critical).

-

Cryocooler or Acetone/Dry Ice bath.

Step-by-Step Methodology

Phase 1: Activation of DMSO (The "Swern Reagent")

-

Setup: Charge the RBF with anhydrous DCM (50% of total volume) and cool to -78°C .

-

Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equiv) via syringe.

-

DMSO Addition: Mix DMSO (3.0 equiv) with a small amount of DCM. Add this solution dropwise to the oxalyl chloride over 15 minutes.

-

Control Point: Maintain internal temperature below -60°C. Gas evolution (CO/CO₂) will occur.[1]

-

Aging: Stir at -78°C for 15–20 minutes to ensure formation of the dimethylchlorosulfonium ion.

-

Phase 2: Substrate Addition (Alkoxysulfonium Formation)

-

Dissolution: Dissolve the 5-O-protected arabinofuranose (1.0 equiv) in the remaining DCM.

-

Addition: Add the substrate solution slowly down the side of the flask over 10–15 minutes.

Phase 3: Elimination (The Critical Step)

-

Base Addition: Add Triethylamine (5.0 equiv) dropwise.

-

Caution: This step is exothermic. The reaction may turn cloudy (Et₃N·HCl precipitation).

-

Logic: The base deprotonates the alkoxysulfonium intermediate to form the sulfur ylide, which then undergoes intramolecular elimination to release DMS and the ketone.

-

-

Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow it to warm to 0°C (or room temperature) over 30–60 minutes.

-

Endpoint: The reaction is typically complete once it reaches 0°C.

-

Phase 4: Workup (Acetonide Preservation)

-

Quench: Pour the reaction mixture into cold saturated NaHCO₃ or Phosphate Buffer (pH 7.0).

-

Avoid: Do not use water or dilute HCl initially, as local acidity can hydrolyze the 1,2-acetonide.

-

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with brine.

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is extremely acid-sensitive (Lewis acidic character).

-

Concentration: Evaporate solvent under reduced pressure.

-

Note: The product (3-ulose) is often a hydrate or exists in equilibrium with hydrated forms. It should be used immediately or stored under strict anhydrous conditions.

-

Part 3: Visualization & Mechanism

Reaction Workflow Diagram

Caption: Temporal workflow for the Swern oxidation of arabinofuranose derivatives, highlighting critical aging periods.

Mechanistic Pathway (Furanose Specific)

Caption: Mechanistic cascade.[1][3][4] Note the generation of HCl equivalents, necessitating excess base to protect the acetonide.

Part 4: Troubleshooting & Critical Quality Attributes

Common Failure Modes

| Issue | Cause | Solution |